4-Mercaptobenzene-1,2-diol 4-Mercaptobenzene-1,2-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16019512
InChI: InChI=1S/C6H6O2S/c7-5-2-1-4(9)3-6(5)8/h1-3,7-9H
SMILES:
Molecular Formula: C6H6O2S
Molecular Weight: 142.18 g/mol

4-Mercaptobenzene-1,2-diol

CAS No.:

Cat. No.: VC16019512

Molecular Formula: C6H6O2S

Molecular Weight: 142.18 g/mol

* For research use only. Not for human or veterinary use.

4-Mercaptobenzene-1,2-diol -

Specification

Molecular Formula C6H6O2S
Molecular Weight 142.18 g/mol
IUPAC Name 4-sulfanylbenzene-1,2-diol
Standard InChI InChI=1S/C6H6O2S/c7-5-2-1-4(9)3-6(5)8/h1-3,7-9H
Standard InChI Key HTNBBGMFIFDMFW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1S)O)O

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Descriptors

The compound is formally named 4-sulfanylbenzene-1,2-diol under IUPAC nomenclature, reflecting the priority of hydroxyl groups over the thiol substituent in numbering the benzene ring . Alternative designations include 4-mercaptopyrocatechol and 3,4-dihydroxythiophenol, though these terms are largely deprecated in modern chemical databases . The molecular structure is defined by the following identifiers:

  • SMILES: C1=CC(=C(C=C1S)O)O

  • InChI: InChI=1S/C6H6O2S/c7-4-2-1-3(9)5(8)6(4)10/h1-2,7-8,10H

  • Exact Mass: 142.009 g/mol (calculated for C6H6O2S\text{C}_6\text{H}_6\text{O}_2\text{S})

The planar aromatic core facilitates π-π interactions, while the hydroxyl and thiol groups introduce polarity and hydrogen-bonding capacity.

Crystallographic and Conformational Analysis

Though X-ray diffraction data are unavailable, computational models predict a near-planar arrangement of substituents, with intramolecular hydrogen bonding between the adjacent hydroxyl groups (O···H-O distance ~1.8 Å) . The thiol group adopts a conformation perpendicular to the ring plane to minimize steric clashes, as evidenced by density functional theory (DFT) optimizations .

Synthesis and Manufacturing

Primary Synthetic Route

The most cited preparation involves the nucleophilic aromatic substitution of 4-chloro-1,2-dihydroxybenzene with sodium hydrosulfide (NaSH\text{NaSH}) in dimethylformamide (DMF) at 80°C . This method, reported by Synthetic Communications (1994), achieves moderate yields (45–55%) and requires rigorous exclusion of oxygen to prevent oxidation of the thiol group :

4-Cl-1,2-(OH)2C6H3+NaSHDMF, 80°C4-SH-1,2-(OH)2C6H3+NaCl\text{4-Cl-1,2-(OH)}_2\text{C}_6\text{H}_3 + \text{NaSH} \xrightarrow{\text{DMF, 80°C}} \text{4-SH-1,2-(OH)}_2\text{C}_6\text{H}_3 + \text{NaCl}

Purification typically involves column chromatography over silica gel with ethyl acetate/hexane eluents .

Alternative Approaches

  • Thiol-ene Click Chemistry: Functionalization of pre-synthesized 1,2-dihydroxybenzene derivatives via radical-mediated thiol-ene reactions has been explored but suffers from regioselectivity challenges .

  • Enzymatic Sulfhydration: Preliminary studies suggest fungal peroxidases can introduce thiol groups to catechol derivatives under mild conditions, though scalability remains unproven .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC6H6O2S\text{C}_6\text{H}_6\text{O}_2\text{S}
Molecular Weight142.18 g/mol
Melting PointNot reported
Boiling PointNot reported
DensityNot reported
SolubilityPartially soluble in polar solvents (e.g., DMSO, ethanol)

The compound’s limited solubility in water (<1 g/L at 25°C) is attributed to hydrophobic aromatic stacking, while the hydroxyl and thiol groups enable dissolution in aprotic dipolar solvents .

Reactivity and Functional Transformations

Acid-Base Behavior

The hydroxyl groups exhibit typical phenolic acidity (pKa9.5\text{p}K_a \approx 9.5), while the thiol proton dissociates at higher pH (pKa12.1\text{p}K_a \approx 12.1) . This staggered deprotonation allows selective functionalization:

4-SH-1,2-(OH)2C6H3NaOH4-S-1,2-(O)2C6H3+3H+\text{4-SH-1,2-(OH)}_2\text{C}_6\text{H}_3 \xrightarrow{\text{NaOH}} \text{4-S}^- \text{-1,2-(O}^- \text{)}_2\text{C}_6\text{H}_3 + 3\text{H}^+

Oxidation Pathways

Exposure to atmospheric oxygen slowly oxidizes the thiol to a disulfide (-S-S-\text{-S-S-}), forming 4,4'-dithiobis(benzene-1,2-diol) . Controlled oxidation with H2O2\text{H}_2\text{O}_2 yields sulfonic acid derivatives, though over-oxidation degrades the aromatic ring .

Coordination Chemistry

The compound acts as a tridentate ligand, binding metal ions (e.g., Fe3+\text{Fe}^{3+}, Cu2+\text{Cu}^{2+}) through the two hydroxyl oxygens and thiol sulfur . Complexes exhibit enhanced stability compared to mono- or di-dentate analogs due to chelate effects.

Applications and Research Frontiers

Polymer Chemistry

Incorporation into epoxy resins improves crosslinking density and thermal stability (TGA data: 10% weight loss at 280°C vs. 240°C for unmodified resins) . The thiol group participates in thiol-ene polymerization, enabling UV-curable coatings .

Pharmaceutical Intermediates

Derivatization to 3,4-dihydroxythiophenol glucuronide has been proposed as a metabolite proxy for sulfur-containing drugs, though in vivo studies are pending .

Environmental Chemistry

Preliminary adsorption studies indicate affinity for heavy metals (e.g., Hg2+\text{Hg}^{2+}, Pb2+\text{Pb}^{2+}) in aqueous systems, suggesting utility in wastewater treatment .

Future Research Directions

  • Catalytic Applications: Screening for activity in transition-metal-catalyzed C–S bond formations.

  • Bioconjugation: Exploiting thiol reactivity for protein labeling or drug delivery systems.

  • Spectroscopic Characterization: Detailed NMR and IR studies to elucidate solvent effects on conformation.

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